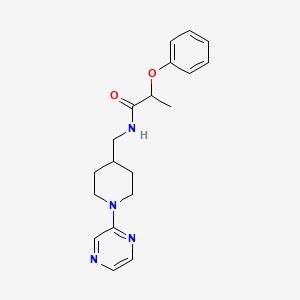

![molecular formula C21H19N3O6 B2692525 Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate CAS No. 863611-54-5](/img/structure/B2692525.png)

Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

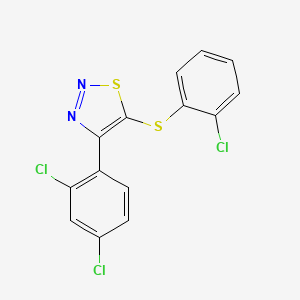

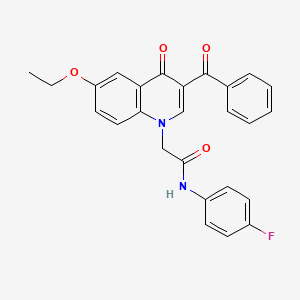

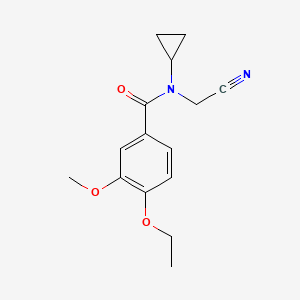

This compound is a complex organic molecule that contains several functional groups, including an ester group (benzoate), a methoxy group, and a tetrahydropyrimidine group. These functional groups could potentially give the compound unique chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the methoxy group could be introduced through a methylation reaction, while the tetrahydropyrimidine ring could be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be quite diverse due to the presence of multiple reactive sites. For example, the ester group could undergo hydrolysis or transesterification, while the tetrahydropyrimidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an ester group could make it relatively polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclic Hydroxamic Acids and Lactams

Research has explored the synthesis of cyclic hydroxamic acids and lactams using derivatives related to Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate. These compounds have shown potential in the reductive cyclization process, leading to the formation of naturally occurring cyclic hydroxamic acids like DIBOA and DIMBOA, which are found in Gramineae (Hartenstein & Sicker, 1993).

Nucleophilic Substitution Reactions

The compound has been a key player in nucleophilic substitution reactions where 4-substituted naphthal-N-methylimides were obtained. This process involves the transformation of 4-methoxy derivatives into other substituted derivatives, showcasing the versatility of ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate in synthetic organic chemistry (Inada, Shirosaki, & Okazaki, 1972).

Development of Novel Anti-Juvenile Hormone Agents

This compound has been instrumental in the development of novel anti-juvenile hormone agents. These agents have been shown to induce precocious metamorphosis in larvae of the silkworm, a critical step in pest control and management strategies for silk production (Furuta et al., 2006).

Antimicrobial and Antiviral Activities

Derivatives of Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate have been evaluated for their antimicrobial and antiviral activities. Some compounds have exhibited significant inhibitory activity against both gram-negative and gram-positive bacteria, offering a promising avenue for the development of new antibacterial agents (Bektaş et al., 2007).

Nonlinear Optical (NLO) Properties

Recent studies have also focused on the nonlinear optical (NLO) properties of Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate derivatives. These studies utilize density functional theory (DFT) and time-dependent DFT methods to investigate the potential of these compounds as NLO materials. The findings indicate that these compounds are promising candidates for NLO applications due to their significant hyperpolarizabilities and transparency-nonlinearity trade-offs (Kiven et al., 2023).

Wirkmechanismus

Target of Action

Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For instance, indole derivatives are known to bind with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets often results in changes to the function of the target, which can lead to a therapeutic effect. For example, some indole derivatives have been reported to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures may affect a variety of biochemical pathways, leading to diverse biological effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[[1-(4-methoxyphenyl)-2,6-dioxo-1,3-diazinane-5-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-3-30-20(27)13-4-6-14(7-5-13)23-18(25)17-12-22-21(28)24(19(17)26)15-8-10-16(29-2)11-9-15/h4-11,17H,3,12H2,1-2H3,(H,22,28)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKSKLISBYMOPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CNC(=O)N(C2=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692443.png)

![N-(4-methylbenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2692444.png)

![1,3,5-Trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2692453.png)

![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)

![N-(4-isopropylphenyl)-2-(3-oxo-8-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2692461.png)

![N~6~-(3,5-difluorobenzyl)-N~6~-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2692463.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)